molecular formula C14H13N3O6S B5166502 2-(4-nitrophenoxy)-N-(3-sulfamoylphenyl)acetamide CAS No. 6099-77-0

2-(4-nitrophenoxy)-N-(3-sulfamoylphenyl)acetamide

Cat. No.: B5166502
CAS No.: 6099-77-0
M. Wt: 351.34 g/mol
InChI Key: AZFLHOQVBKGZCX-UHFFFAOYSA-N
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Description

2-(4-nitrophenoxy)-N-(3-sulfamoylphenyl)acetamide is an organic compound that features both nitro and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenoxy)-N-(3-sulfamoylphenyl)acetamide typically involves a multi-step process. One common method starts with the nitration of phenol to produce 4-nitrophenol. This intermediate is then reacted with chloroacetic acid to form 2-(4-nitrophenoxy)acetic acid. The final step involves the reaction of this intermediate with 3-aminobenzenesulfonamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be crucial. Techniques such as continuous flow synthesis and the use of catalysts might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenoxy)-N-(3-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) can be used under appropriate conditions.

Major Products

    Reduction: The major product would be 2-(4-aminophenoxy)-N-(3-sulfamoylphenyl)acetamide.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be obtained.

Scientific Research Applications

2-(4-nitrophenoxy)-N-(3-sulfamoylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique functional groups make it suitable for the development of new materials with specific properties.

    Biological Studies: It can be used in studies to understand the interactions of sulfonamide-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenoxy)-N-(3-sulfamoylphenyl)acetamide would depend on its specific application. In medicinal chemistry, the sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The nitro group can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-nitrophenoxy)acetamide
  • N-(3-sulfamoylphenyl)acetamide
  • 4-nitrophenyl sulfonamide

Uniqueness

2-(4-nitrophenoxy)-N-(3-sulfamoylphenyl)acetamide is unique due to the presence of both nitro and sulfonamide groups in the same molecule

Properties

IUPAC Name

2-(4-nitrophenoxy)-N-(3-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O6S/c15-24(21,22)13-3-1-2-10(8-13)16-14(18)9-23-12-6-4-11(5-7-12)17(19)20/h1-8H,9H2,(H,16,18)(H2,15,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFLHOQVBKGZCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387287
Record name 2-(4-nitrophenoxy)-N-(3-sulfamoylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6099-77-0
Record name 2-(4-nitrophenoxy)-N-(3-sulfamoylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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